2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide
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Overview
Description
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a dimethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of Benzylsulfanyl Acetamide: This step involves the reaction of benzyl mercaptan with chloroacetamide under basic conditions to form benzylsulfanyl acetamide.
Coupling with 2,3-Dimethylphenyl Benzamide: The benzylsulfanyl acetamide is then coupled with 2,3-dimethylphenyl benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the target, while the acetamido and dimethylphenyl groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-BENZYLSULFANYL-1H-BENZOIMIDAZOLE: This compound shares the benzylsulfanyl group but has a benzimidazole core instead of a benzamide core.
2-{2-[2-(BENZYLSULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETIC ACID: This compound also contains the benzylsulfanyl and acetamido groups but has a thiazole ring.
Uniqueness
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C24H24N2O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(2-benzylsulfanylacetyl)amino]-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O2S/c1-17-9-8-14-21(18(17)2)26-24(28)20-12-6-7-13-22(20)25-23(27)16-29-15-19-10-4-3-5-11-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
FVDKVHSOGIDDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3)C |
Origin of Product |
United States |
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